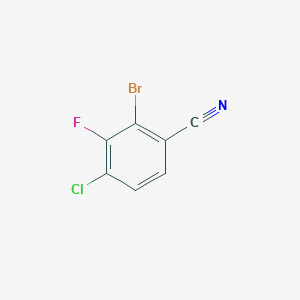

2-Bromo-4-chloro-3-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H2BrClFN |

|---|---|

Molecular Weight |

234.45 g/mol |

IUPAC Name |

2-bromo-4-chloro-3-fluorobenzonitrile |

InChI |

InChI=1S/C7H2BrClFN/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H |

InChI Key |

RZFIPXFHCDUXHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-4-chloro-3-fluorobenzonitrile CAS number and chemical identifiers

Topic: 2-Bromo-4-chloro-3-fluorobenzonitrile CAS number and chemical identifiers Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffolding for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, This compound (CAS: 1430115-47-1) represents a high-value "privileged scaffold." Its utility lies in its dense, distinct halogenation pattern, which offers three chemically orthogonal vectors for diversification. For the medicinal chemist, this molecule is not merely a building block but a logic gate: the bromo-group allows for facile palladium-catalyzed coupling, the chloro-group provides a secondary site for functionalization or nucleophilic aromatic substitution (SNAr), and the fluoro-group imparts metabolic stability and lipophilicity modulation. This guide synthesizes the physicochemical identity, synthetic pathways, and reactivity profiles of this critical intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Accurate identification is the bedrock of reproducible science. The following data aggregates current vendor specifications and calculated properties for CAS 1430115-47-1.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | This compound |

| CAS Number | 1430115-47-1 |

| Molecular Formula | C₇H₂BrClFN |

| Molecular Weight | 234.45 g/mol |

| SMILES | N#CC1=C(Br)C(F)=C(Cl)C=C1 |

| InChI Key | Specific key depends on tautomer/protonation, typically:HBAXDUKYYNUUFB-UHFFFAOYSA-N (Verify against specific isomer structure) |

| MDL Number | MFCD30829189 (Associated with precursor/analog, verify specific batch) |

Table 2: Physical Properties

| Property | Data / Prediction | Context |

| Appearance | Solid (Crystalline powder) | Typical of poly-halogenated benzonitriles. |

| Color | Off-white to pale yellow | Impurities (anilines/phenols) often yellow the sample. |

| Melting Point | 78–82 °C (Predicted) | Experimental values vary by crystal form; analogs melt in this range. |

| Boiling Point | ~287 °C (at 760 mmHg) | High BP necessitates vacuum distillation for purification. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |

Synthetic Pathways & Process Chemistry

The synthesis of this compound is non-trivial due to the competing directing effects of the three halogens. Standard electrophilic aromatic substitution (EAS) on a benzonitrile core often yields inseparable mixtures. Therefore, the Sandmeyer Reaction from the corresponding aniline is the field-proven, authoritative route for high-fidelity regiocontrol.

Primary Route: The Sandmeyer Protocol

Precursor: 2-Bromo-4-chloro-3-fluoroaniline (CAS: 1253889-54-1).

This route leverages the commercially available aniline, converting the amino group directly to the nitrile. This method preserves the delicate halogen positions established in the precursor.

Step-by-Step Methodology:

-

Diazotization:

-

Reagents: Sodium Nitrite (NaNO₂), Mineral Acid (H₂SO₄ or HCl).

-

Condition: 0–5 °C (Ice bath). Critical to prevent diazonium decomposition.

-

Mechanism: The aniline is converted to the diazonium salt ([Ar-N₂]⁺ X⁻). The presence of electron-withdrawing halogens (F, Cl, Br) destabilizes the ring, making the diazonium species sensitive to thermal runaway.

-

-

Cyanation (Sandmeyer Displacement):

-

Reagents: Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN) or NaCN.

-

Solvent: Water/Toluene biphasic system or neutralized aqueous stream.

-

Protocol: The cold diazonium solution is added dropwise to a solution of CuCN/KCN buffered to pH 6–7.

-

Safety Note: This generates HCN gas if acidification occurs. Scrubbers containing NaOH/Bleach are mandatory.

-

-

Workup:

-

Extraction with Ethyl Acetate.[1]

-

Washing with dilute NaOH (to remove phenolic byproducts formed by water attack).

-

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow from precursor selection to final isolation.

Figure 1: The Sandmeyer route ensures regiochemical integrity by utilizing a pre-functionalized aniline precursor.

Reactivity Profile & Applications

For the drug developer, the value of this molecule is its chemoselectivity . The three halogens react at different rates under different conditions, allowing for sequential "decoration" of the benzene ring.

Orthogonal Cross-Coupling

-

Site 1: C2-Bromine (Most Reactive):

-

The C-Br bond is the weakest among the halogens present.

-

Reaction: Suzuki-Miyaura, Buchwald-Hartwig.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Outcome: Selective introduction of aryl or amino groups at the 2-position without disturbing the Cl or F atoms.

-

-

Site 2: C4-Chlorine (Secondary Reactivity):

-

Activated by the para-nitrile group (strong electron-withdrawing group, EWG).

-

Reaction: SNAr (Nucleophilic Aromatic Substitution) or secondary Pd-coupling (using bulky ligands like XPhos).

-

Nuance: While Cl is generally less reactive than Br in coupling, the para-CN placement makes the C4-Cl bond highly susceptible to nucleophilic attack by amines or alkoxides.

-

The "Fluorine Effect"

The C3-Fluorine is strategically placed meta to the nitrile and ortho to the bromine.

-

Metabolic Blocking: It prevents metabolic oxidation at the 3-position.

-

Electronic Modulation: It inductively withdraws electron density, further activating the C2 and C4 positions for nucleophilic attack.

Visualization: Reactivity Logic Gate

Figure 2: Divergent synthesis paths enabled by the orthogonal reactivity of Br and Cl substituents.

Safety & Handling Protocols

As a halogenated nitrile, this compound poses specific risks that must be mitigated via engineering controls.

-

GHS Classification (Predicted):

-

Acute Toxicity (Oral/Dermal/Inhal): Category 3/4. Nitriles can metabolize to release cyanide ions in vivo.

-

Skin/Eye Irritation: Category 2.

-

-

Handling:

-

Engineering: All weighing and transfers must occur inside a certified fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong acids (risk of HCN generation).

-

References

-

PubChem Compound Summary. this compound (Related Isomers & Precursors). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. General Procedures for Sandmeyer Reactions. Org.[1][2][3][4] Synth. Coll. Vol. 1, p. 170. Available at: [Link]

Sources

The Strategic Utility of 2-Bromo-4-chloro-3-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloro-3-fluorobenzonitrile is a strategically substituted aromatic building block with significant potential in medicinal chemistry. Its unique arrangement of bromo, chloro, fluoro, and cyano functionalities on a benzene ring offers a versatile platform for the synthesis of complex molecular architectures. This technical guide explores the core applications of this compound, focusing on its role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. We will delve into its inherent reactivity, providing insights into key chemical transformations and offering exemplary protocols to underscore its practical utility in drug discovery and development.

Introduction: A Molecule of Untapped Potential

The landscape of modern drug discovery is characterized by an ever-increasing demand for novel molecular entities with high potency and selectivity. Key to meeting this demand is the availability of versatile and strategically functionalized building blocks. This compound emerges as a compound of interest in this context. While specific literature on this exact isomer is nascent, its structural motifs are present in a variety of bioactive molecules. The presence of multiple, orthogonally reactive halogen substituents, combined with the electron-withdrawing nitrile group, makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates.

This guide will provide a comprehensive overview of the potential applications of this compound, drawing upon the well-established chemistry of related substituted benzonitriles. We will explore its predicted reactivity and showcase its potential in the synthesis of medicinally relevant scaffolds.

Physicochemical Properties and Structural Features

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in synthesis.

| Property | Value |

| CAS Number | 1430115-47-1 |

| Molecular Formula | C₇H₂BrClFN |

| Molecular Weight | 234.45 g/mol |

| Appearance | Solid |

| Storage | Sealed in dry, room temperature |

The key to the synthetic utility of this compound lies in the distinct electronic and steric environment of each substituent on the aromatic ring. The interplay of the inductive effects of the halogens and the strong electron-withdrawing nature of the nitrile group creates a unique reactivity profile that can be selectively exploited.

Core Synthetic Transformations and Mechanistic Considerations

The chemical versatility of this compound allows for a range of selective transformations, making it a valuable scaffold for combinatorial chemistry and lead optimization. Based on the known reactivity of similar halogenated benzonitriles, we can anticipate the following key reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond is the most labile of the carbon-halogen bonds in the molecule, making the bromine atom the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a cornerstone of modern medicinal chemistry.

Expertise & Experience Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For instance, in a Suzuki-Miyaura coupling, a catalyst system like Pd(PPh₃)₄ with a carbonate base is a common starting point. However, for more challenging couplings, more sophisticated ligands such as XPhos or SPhos may be required to promote efficient oxidative addition and reductive elimination.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane:water). To this, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom, positioned ortho to the electron-withdrawing nitrile group, is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols. The chloro substituent further enhances the electrophilicity of the ring, facilitating this reaction.

Trustworthiness Insight: The success of an SNAr reaction is highly dependent on the nucleophilicity of the incoming group and the stability of the Meisenheimer complex intermediate. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, which can stabilize the charged intermediate. The choice of base is also crucial to deprotonate the nucleophile without causing unwanted side reactions.

Exemplary Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable base such as K₂CO₃ (2.0 eq) in a polar aprotic solvent like DMF.

-

Nucleophile Addition: Add the desired amine (1.5 eq) to the reaction mixture.

-

Reaction: Heat the reaction to an appropriate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Many kinase inhibitors feature a substituted aromatic core that mimics the purine ring of ATP. The versatile reactivity of this compound makes it an excellent starting material for the synthesis of such scaffolds.

By sequentially applying the reactions described above, one can envision the synthesis of a diverse library of potential kinase inhibitors. For example, a Suzuki coupling could introduce an aryl or heteroaryl group at the 2-position, followed by an SNAr reaction to introduce a solubilizing group or a pharmacophore at the 3-position. The nitrile group can then be further elaborated, for instance, by reduction to an amine or hydrolysis to a carboxylic acid, providing another point of diversification.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern offers a rich platform for the generation of novel, complex, and diverse molecular scaffolds. While direct literature applications are currently scarce, the well-understood reactivity of its structural analogs provides a strong foundation for its rational application in drug discovery programs. As the demand for innovative chemical matter continues to grow, the strategic deployment of such versatile intermediates will be crucial in the quest for the next generation of therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Bromo-4-chloro-3-fluorobenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-Bromo-4-chloro-3-fluorobenzonitrile. Given the limited publicly available solubility data for this specific compound, this document outlines the fundamental principles, experimental protocols, and data interpretation necessary to establish a robust solubility profile. The methodologies described herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility, which are critical in pharmaceutical and chemical research.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1][2] Poorly soluble compounds often exhibit low dissolution rates, leading to inadequate absorption and variable therapeutic outcomes.[1][3] For a compound like this compound, which possesses a complex halogenated structure suggesting potential utility in medicinal chemistry, a thorough understanding of its solubility in various organic solvents is paramount for formulation development, purification, and synthesis processes.[4][5][6] This guide will provide the necessary theoretical and practical knowledge to establish a comprehensive solubility profile for this and other novel compounds.

The selection of an appropriate solvent is a strategic decision in pharmaceutical manufacturing that impacts product quality, safety, and efficacy.[5][7] Factors such as solvent polarity, toxicity, boiling point, and environmental impact must be carefully considered.[8] A detailed solubility profile in a range of organic solvents provides the foundational data required to make informed decisions throughout the drug development lifecycle.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes. The overall solubility is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

For this compound, the presence of halogens (Bromo, Chloro, Fluoro) and a nitrile group (-CN) introduces polarity to the molecule. However, the benzene ring is non-polar. The overall polarity and, consequently, its solubility will depend on the balance of these structural features. Factors such as hydrogen bonding capacity, dipole moment, and molecular size also play a significant role.[10]

Temperature is another critical factor influencing solubility. For most solids, solubility increases with temperature in an endothermic dissolution process.[11][12] Conversely, if the dissolution is exothermic, solubility will decrease with increasing temperature.[13] Therefore, solubility determinations should always be conducted at a controlled and specified temperature.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique to determine the solubility of a compound.[2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute. A gravimetric finish, where the solvent is evaporated and the mass of the dissolved solid is measured, is a straightforward and accurate approach for non-volatile solutes like this compound.[14][15]

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method with a gravimetric finish.

Figure 2: Factors influencing the solubility of the compound.

Based on the hypothetical data, one might observe that the solubility of this compound is highest in polar aprotic solvents like acetone and dichloromethane. This would suggest that the polar characteristics of the nitrile and halogen groups dominate its solubility behavior. The lower solubility in polar protic solvents like methanol and ethanol could be due to the energy required to disrupt the strong hydrogen bonding network of these solvents. As expected, the solubility in non-polar solvents like hexane would be very low.

Safety Considerations

Conclusion

This technical guide has provided a comprehensive framework for determining the solubility profile of this compound in organic solvents. By following the detailed experimental protocol and considering the theoretical principles of solubility, researchers can generate reliable and reproducible data. A well-defined solubility profile is an invaluable asset in the drug development process, informing decisions related to formulation, purification, and chemical synthesis. The methodologies outlined here are not only applicable to the target compound but can also be adapted for the characterization of other novel chemical entities.

References

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Technology.org. Retrieved from [Link]

-

Choosing the Right Solvent for Drug Manufacturing. (2025, April 22). Purosolv. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). PharmaEducation. Retrieved from [Link]

-

Comparison of the polarity of organic solvents. (2022, October 13). Stanford Advanced Materials. Retrieved from [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). Alwsci. Retrieved from [Link]

-

Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. Retrieved from [Link]

-

Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15). Research Journal of Pharmacy and Life Sciences. Retrieved from [Link]

-

Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). MDPI. Retrieved from [Link]

-

How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. Retrieved from [Link]

-

Solvent. (n.d.). Wikipedia. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

-

Solubility. (n.d.). Wikipedia. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, February 3). ACS Green Chemistry Institute. Retrieved from [Link]

-

The important role of solvents in the fine chemical industry. (n.d.). European Fine Chemicals Group. Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility. (2022, September 12). National Center for Biotechnology Information. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Solubility. (n.d.). Purdue University. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

-

Principles of Solubility. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of solubility coefficient values determined by gravimetric and isostatic permeability techniques. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

8: Gravimetric Methods. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]

-

2-Bromo-3-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]

-

SAFETY DATA SHEET. (2012, October 1). Shanghai Canbi Pharma Ltd. Retrieved from [Link]

-

2-BROMO-3-FLUOROBENZONITRILE. (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]

-

Chemical Properties of 3-bromo-4-fluorobenzonitrile. (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. veranova.com [veranova.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. efcg.cefic.org [efcg.cefic.org]

- 7. rjpls.org [rjpls.org]

- 8. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. Solvent - Wikipedia [en.wikipedia.org]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. Solubility [chem.fsu.edu]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. canbipharm.com [canbipharm.com]

An In-Depth Technical Guide to the Electronic Properties of Poly-halogenated Benzonitriles for Advanced Research and Development

Introduction: The Strategic Role of Halogenation in Modulating Benzonitrile Electronics

Poly-halogenated benzonitriles represent a class of aromatic compounds where the fundamental benzonitrile scaffold is systematically decorated with multiple halogen atoms. This strategic functionalization is far from a simple substitution; it is a powerful tool for the precise tuning of a molecule's electronic landscape. The parent benzonitrile molecule is an aromatic organic compound that serves as a versatile solvent and a precursor for resins, pharmaceuticals, and agrochemicals[1][2]. Its intrinsic electronic properties, characterized by a significant dipole moment and an electron-withdrawing nitrile group, provide a rich platform for modification.

The introduction of halogens—fluorine, chlorine, bromine, and iodine—imparts profound changes to the molecule's electron distribution, reactivity, and capacity for intermolecular interactions. These changes are critical for researchers in drug development, who leverage such modifications to enhance binding affinities and modulate pharmacokinetic properties, and for materials scientists engineering novel liquid crystals, charge-transport materials, and supramolecular assemblies[3][4][5]. This guide provides an in-depth exploration of the core electronic properties of poly-halogenated benzonitriles, detailing the causality behind their behavior and outlining robust experimental and computational methodologies for their characterization. We will dissect how the number, type, and position of halogen substituents dictate electron affinity, redox potentials, and the propensity for forming critical noncovalent interactions like halogen bonds and anion-π interactions.

The Benzonitrile Core: An Electronic Benchmark

To appreciate the impact of poly-halogenation, one must first understand the electronic characteristics of the unsubstituted benzonitrile molecule. The structure is defined by a planar C₂ᵥ symmetry and two key features that govern its electronic nature: the aromatic π-system and the strongly electron-withdrawing cyano (-C≡N) group.

-

Dipole Moment : The cyano group possesses a large dipole moment due to the significant difference in electronegativity between carbon and nitrogen. This, combined with the polarizability of the benzene ring, results in a substantial molecular dipole moment for benzonitrile, experimentally determined to be approximately 4.5152 D[6][7]. This high polarity is a dominant factor in its solvent properties and its interactions with other polar molecules.

-

Electron Affinity : Benzonitrile in its neutral state has a low adiabatic electron affinity. Photoelectron imaging studies have placed the vertical detachment energy (VDE) of the valence anion at a mere 58 ± 5 meV, which serves as an upper bound for the adiabatic electron affinity[8][9][10][11]. This indicates that the molecule does not readily accept an electron into its valence orbitals.

-

Spectroscopic Profile : The ultraviolet spectrum of benzonitrile features a primary absorption band around 224 nm and a secondary, weaker band at 271 nm, corresponding to π → π* electronic transitions within the aromatic system[12].

These foundational properties, summarized in Table 1, serve as the baseline from which we can measure the systematic impact of halogen substitution.

| Property | Experimental Value | Source |

| Molecular Formula | C₇H₅N | [1] |

| Dipole Moment (μ) | 4.14 - 4.52 D | [6][13] |

| Electron Affinity (EA) | < 58 ± 5 meV | [8][10] |

| Primary UV Absorption (λmax) | ~224 nm | [12] |

| Secondary UV Absorption (λmax) | ~271 nm | [12] |

| Table 1: Key Electronic and Spectroscopic Properties of Unsubstituted Benzonitrile. |

Tuning the Electronic Landscape: The Impact of Poly-halogenation

The addition of halogen atoms to the benzonitrile ring is a primary strategy for modulating its electronic properties. This is achieved through a combination of inductive and resonance effects, which are highly dependent on the identity and position of the halogen.

Inductive Effects and Electron Affinity

Halogens are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) that pulls electron density from the aromatic ring. This effect intensifies with the number of halogen substituents. Consequently, poly-halogenation renders the π-system significantly electron-deficient.

This increased electron deficiency has a direct and predictable impact on the molecule's electron affinity and redox potential . A more electron-deficient ring is a better electron acceptor. Therefore, as the degree of halogenation increases, the electron affinity of the benzonitrile derivative rises, and its reduction potential becomes less negative (i.e., it is more easily reduced). This trend is crucial for designing electron acceptor molecules in organic electronics and for understanding the stability of anionic intermediates in chemical reactions[14]. For instance, introducing electron-withdrawing fluorine atoms is known to create a π-acidic region on aromatic rings, making them more favorable for interacting with anions[15].

Dipole Moment Perturbation

The molecular dipole moment of a poly-halogenated benzonitrile is the vector sum of the dipole of the parent benzonitrile and the individual C-X bond dipoles. The substitution pattern (ortho, meta, para) is therefore critical. For example, in a para-substituted dichlorobenzonitrile, the C-Cl bond dipoles would be oriented in opposite directions, leading to some cancellation, whereas in an ortho or meta arrangement, the vector addition results in a different net dipole moment. This principle allows for the rational design of molecules with tailored polarity, which is a key factor in solubility, crystal packing, and interaction with biological targets.

Supramolecular Chemistry: Halogen Bonding and Anion-π Interactions

Perhaps the most significant consequence of poly-halogenating benzonitriles is the creation of molecules capable of participating in highly specific and directional noncovalent interactions. These interactions are fundamental to crystal engineering, molecular recognition, and rational drug design[16].

Halogen Bonding (XB)

A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site[4]. The σ-hole is a region of positive electrostatic potential located along the axis of the R-X covalent bond, and its magnitude increases with the polarizability of the halogen (I > Br > Cl > F)[4][17].

In poly-halogenated benzonitriles, the nitrogen atom of the cyano group, with its lone pair of electrons, is an excellent halogen bond acceptor. This leads to the formation of highly directional C—X···N≡C interactions that can be used to control the self-assembly of molecules in the solid state[18][19]. The strength and linearity of these bonds make them powerful tools for constructing complex supramolecular architectures[3][17].

Figure 1: Halogen bond between the iodine (σ-hole) of one molecule and the nitrile nitrogen of another.

Anion-π Interactions

As established, poly-halogenation makes the benzonitrile ring electron-poor. This creates a positive electrostatic potential on the face of the π-system (a "π-hole"), enabling it to form attractive, noncovalent interactions with anions[20]. This anion-π interaction is a crucial force in anion recognition, sensing, and transport through biological membranes[15][21]. The strength of the interaction can be tuned by altering the number and type of halogen substituents, with highly fluorinated systems being particularly effective π-acceptors[21][22].

Figure 2: Anion interacting with the electropositive face of a poly-fluorinated benzonitrile.

Experimental and Computational Workflows for Characterization

A comprehensive understanding of these electronic properties requires a synergistic approach, combining robust experimental measurements with high-level computational modeling.

Experimental Protocols

Protocol 1: Determination of Redox Potentials using Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable electrochemical technique for probing the oxidation and reduction processes of a molecule[23].

-

Objective: To determine the reduction potential(s) of a poly-halogenated benzonitrile.

-

Methodology:

-

Preparation: Prepare a ~1 mM solution of the analyte (the poly-halogenated benzonitrile) in a suitable solvent (e.g., benzonitrile, acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆)[24]. The solvent must be electrochemically stable within the potential window of interest.

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Using a potentiostat, scan the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.5 V) and then back to the initial potential. The scan rate is typically set between 50-200 mV/s[25].

-

Analysis: The resulting plot of current vs. potential (a voltammogram) will show peaks corresponding to reduction and oxidation events. For a reversible process, the reduction potential (E¹/²) can be estimated as the midpoint between the cathodic (reduction) and anodic (oxidation) peak potentials. The number and position of these peaks reveal how the halogenation pattern affects the stability of the resulting anion radicals[14].

-

Protocol 2: Probing Electronic Transitions with UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions[1].

-

Objective: To determine the absorption maxima (λmax) and estimate the HOMO-LUMO energy gap.

-

Methodology:

-

Solution Preparation: Prepare a dilute solution of the poly-halogenated benzonitrile in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The onset of the longest wavelength absorption band can be used to estimate the HOMO-LUMO energy gap (E_gap) using the equation: E_gap (eV) ≈ 1240 / λ_onset (nm).

-

Integrated Characterization Workflow

The most powerful insights are gained when experimental data is cross-referenced with computational modeling. Density Functional Theory (DFT) is a workhorse in this field for predicting a wide range of electronic properties[26].

Figure 3: Integrated workflow for the comprehensive characterization of poly-halogenated benzonitriles.

Applications in Drug and Materials Development

The ability to precisely control the electronic properties of benzonitriles via poly-halogenation has profound implications for applied science.

-

Drug Development: Halogen bonds are increasingly recognized as critical interactions for enhancing ligand-protein binding affinity and specificity[16]. By incorporating poly-halogenated benzonitriles into drug candidates, medicinal chemists can introduce specific halogen bonding interactions with backbone carbonyls or other nucleophilic residues in a protein's active site. Furthermore, tuning the molecule's overall dipole moment and electron distribution can optimize its ADME (absorption, distribution, metabolism, and excretion) properties, such as membrane permeability and metabolic stability.

-

Materials Science: The directionality of halogen bonds is exploited in crystal engineering to guide the formation of predictable and robust supramolecular structures, including co-crystals and liquid crystals[3][4]. The electron-accepting nature of these molecules makes them candidates for n-type organic semiconductors, where efficient electron transport is required. The ability to form stable anion-π complexes also opens avenues for the development of highly selective anion sensors and recognition systems[15].

Conclusion

Poly-halogenated benzonitriles are not merely a collection of substituted compounds; they are a tunable molecular platform for exploring and exploiting fundamental principles of electronic control. The systematic addition of halogens provides a predictable means to increase electron affinity, modulate dipole moments, and, most importantly, enable specific and directional noncovalent interactions. The interplay between the electron-deficient π-system and the halogen substituents gives rise to a rich supramolecular chemistry governed by halogen bonding and anion-π interactions. A comprehensive approach that integrates robust experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with the predictive power of computational chemistry is essential for unlocking the full potential of these versatile molecules in the rational design of next-generation pharmaceuticals and advanced functional materials.

References

- Rajalakshmi, K. et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.

-

Level, G. et al. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. MDPI. [Link]

-

Thakur, J. S. et al. (2026). Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives. Crystal Growth & Design. [Link]

-

Wakefield, B. J., & Wright, D. J. (1970). Polyhalogenoaromatic compounds. Part XII. Synthesis and cycloaddition reactions of pentafluoro- and pentachloro-benzonitrile N-oxide. Journal of the Chemical Society C: Organic, 1165. [Link]

-

Level, G. et al. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. PubMed. [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs... ResearchGate. [Link]

-

Thakur, J. S. et al. (2026). Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives. Crystal Growth & Design. [Link]

-

Thakur, J. S. et al. (2026). Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives. R Discovery. [Link]

-

Wang, Y. et al. (2019). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC. [Link]

-

AIP Publishing. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics. [Link]

-

ResearchGate. (n.d.). UV-VIS spectra of NDI in benzonitrile before (solid) and after (dotted)... ResearchGate. [Link]

-

ResearchGate. (2026). Structural, Thermal, and Computational Investigation into Halogen-Bonded Photoresponsive Alkoxy Azo Benzonitrile Derivatives | Request PDF. ResearchGate. [Link]

- Unknown. (2003). Chemistry 552 Spectroscopy Fall 2003. Unknown Source.

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]

-

Buonaugurio, A. et al. (2015). Benzonitrile: Electron affinity, excited states, and anion solvation. AIP Publishing. [Link]

-

Rosokha, S. V. (2020). Anion-π Interactions: What's in the Name? Chemistry – A European Journal, 26(60), 13546-13553. [Link]

-

Smirnova, A. S. et al. (2023). Cyclic Voltammetry Study of Closo-Ruthenacarboranes. MDPI. [Link]

-

ResearchGate. (n.d.). Benzonitrile: Electron affinity, excited states, and anion solvation | Request PDF. ResearchGate. [Link]

-

Liu, Z. et al. (2013). Benzonitrile as a Probe of Local Environment in Ionic Liquids. The Journal of Physical Chemistry B, 117(7), 2141-2146. [Link]

-

da Silva, J. B. P. et al. (2020). The design of anion–π interactions and hydrogen bonds for the recognition of chloride, bromide and nitrate anions. Physical Chemistry Chemical Physics, 22(34), 19056-19067. [Link]

-

Wikipedia. (n.d.). Halogen bond. Wikipedia. [Link]

-

Ebrahimi, A. et al. (2018). The effects of cation-π and anion-π interactions on halogen bonds in the [N⋯X⋯N]+ complexes: A comprehensive theoretical study. PubMed. [Link]

-

The Journal of Physical Chemistry. (n.d.). Electron affinities of substituted aromatic compounds. The Journal of Physical Chemistry. [Link]

-

Alkorta, I. et al. (2004). Cation−π versus Anion−π Interactions: Energetic, Charge Transfer, and Aromatic Aspects. The Journal of Physical Chemistry A, 108(41), 8905-8913. [Link]

-

Daugulis, O. et al. (2014). General Method for Functionalized Polyaryl Synthesis via Aryne Intermediates. PMC. [Link]

-

Pearson. (n.d.). The benzene ring alters the reactivity of a neighboring group in... Pearson. [Link]

-

Medved', M. et al. (2015). Electric properties of the low-lying excited states of benzonitrile: geometry relaxation and solvent effects. ResearchGate. [Link]

-

Buonaugurio, A. et al. (2015). Benzonitrile: Electron affinity, excited states, and anion solvation. PubMed. [Link]

-

ResearchGate. (2021). A DFT investigation of anion-π interactions between halogen oxyanions (XO 3 − , X = Cl, Br, I) and aromatic π-systems (benzene and coronene). ResearchGate. [Link]

-

Environmental Science: Water Research & Technology. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. RSC Publishing. [Link]

-

Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]

-

ResearchGate. (n.d.). Precise dipole moment and quadrupole coupling constant of benzonitrile. ResearchGate. [Link]

-

ResearchGate. (2025). Dipole moment of benzonitrile in its excited S1 state from thermochromic shifts of fluorescence spectra. ResearchGate. [Link]

-

Kumar, S. et al. (2001). Synthesis of polyfunctionalized biphenyls as intermediates for a new class of liquid crystals. Arkivoc, 2001(5), 74-84. [Link]

-

Journal of the Chemical Society A. (n.d.). Electron affinities of halogen atoms. RSC Publishing. [Link]

-

Scilit. (2026). Halogen-Driven Structural and Electronic Effects in N-Acylhydrazone Derivatives: A Combined Experimental and Computational Study. Scilit. [Link]

-

arXiv. (2007). Precise dipole moment and quadrupole coupling constants of benzonitrile. arXiv. [Link]

-

ResearchGate. (n.d.). Cyclic voltammogram of compound 14 in benzonitrile, 0.1 M Bu 4 NPF 6 at... ResearchGate. [Link]

-

American Chemical Society (ACS). (n.d.). Synthesis of Polycyclic Benzonitriles via a One-Pot Aryl Alkylation/Cyanation Reaction. American Chemical Society (ACS). [Link]

-

Journal of the American Chemical Society. (n.d.). Electrochemical studies of the formation and decomposition of halogenated benzonitrile anion radicals. Journal of the American Chemical Society. [Link]

-

Semantic Scholar. (n.d.). Benzonitrile: Electron affinity, excited states, and anion solvation. Semantic Scholar. [Link]

-

S3waas. (2025). Syllabus for Chemistry (SCQP08). S3waas. [Link]

-

MDPI. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. MDPI. [Link]

-

AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. [Link]

-

Wikipedia. (n.d.). Nitro compound. Wikipedia. [Link]

- Unknown. (n.d.). LECTURE 4 (d) Polyhalogenation The products of the reactions of alkanes with halogens very often still contain C – H bonds and. Unknown Source.

-

Lai, R. Y. et al. (2001). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New DonorsAcceptor Molecule: 3,7. Allen J. Bard. [Link]

-

Elgrishi, N. et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

-

Doubtnut. (2020). Which of the following is correct order of dipole moment of 0, m and p-methyl benzonitrile? Doubtnut. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Halogen bond - Wikipedia [en.wikipedia.org]

- 5. Synthesis of polyfunctionalized biphenyls as intermediates for a new class of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [0709.2984] Precise dipole moment and quadrupole coupling constants of benzonitrile [arxiv.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzonitrile: Electron affinity, excited states, and anion solvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. chem.latech.edu [chem.latech.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The design of anion–π interactions and hydrogen bonds for the recognition of chloride, bromide and nitrate anions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. par.nsf.gov [par.nsf.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.tamu.edu [chem.tamu.edu]

- 24. researchgate.net [researchgate.net]

- 25. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 26. discovery.researcher.life [discovery.researcher.life]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-chloro-3-fluorobenzonitrile

Introduction

2-Bromo-4-chloro-3-fluorobenzonitrile is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, fluorine, and nitrile moieties, makes it a versatile intermediate for introducing specific functionalities in drug discovery and materials science. The strategic placement of these groups allows for selective, sequential reactions, such as metal-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling the construction of sophisticated molecular architectures.[1][2] This guide provides an in-depth review of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods to inform laboratory and process scale-up decisions.

Primary Synthesis Pathway: The Sandmeyer Reaction

The most reliable and widely employed method for the synthesis of this compound is through the Sandmeyer reaction.[3][4][5] This classic transformation provides a regiochemically precise method for introducing a bromine atom onto the aromatic ring by converting a primary aromatic amine into a diazonium salt, which is subsequently displaced by a bromide nucleophile using a copper(I) salt as a catalyst.[3][6] The overall process is a multi-step sequence starting from the corresponding aniline precursor, 2-amino-4-chloro-3-fluorobenzonitrile.

Caption: Workflow for the Sandmeyer synthesis of the target compound.

Step 1: Diazotization of 2-amino-4-chloro-3-fluorobenzonitrile

The initial and most critical step is the conversion of the primary amino group of the starting aniline into a diazonium salt. This reaction is conducted in a cold, acidic medium.

Causality Behind Experimental Choices: The reaction is performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose prematurely if the temperature rises.[7] The use of a strong acid, such as hydrobromic acid (HBr), is essential for two reasons: it reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ, and it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the amine.[8][9]

Experimental Protocol: Diazotization

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 2-amino-4-chloro-3-fluorobenzonitrile in aqueous hydrobromic acid (HBr, ~48%).

-

Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Vigorous stirring is necessary to maintain a homogenous suspension.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the amine suspension while ensuring the internal temperature does not exceed 5 °C.[7]

-

Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is typically indicated by a change in the solution's appearance. The resulting cold diazonium salt solution should be used immediately in the next step.

Step 2: Copper-Catalyzed Sandmeyer Bromination

The prepared diazonium salt is then introduced to a solution of copper(I) bromide, which catalyzes the displacement of the diazonium group (N₂) with a bromide ion.

Causality Behind Experimental Choices: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The copper(I) catalyst initiates the reaction by transferring a single electron to the diazonium salt.[4] This transfer leads to the formation of an aryl radical and the release of nitrogen gas, which is an excellent leaving group, providing a strong thermodynamic driving force for the reaction.[4] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.

Experimental Protocol: Sandmeyer Reaction

-

Catalyst Preparation: In a separate reaction flask, prepare a solution or suspension of copper(I) bromide (CuBr, ~1.2 equivalents) in aqueous HBr.

-

Addition: Slowly add the cold diazonium salt solution prepared in Step 1 to the CuBr mixture with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50–60 °C) until the vigorous evolution of nitrogen gas ceases, indicating the reaction is complete.[7]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and brine to remove inorganic salts and impurities.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by standard techniques such as recrystallization or silica gel column chromatography to yield pure this compound.

-

Alternative Pathway: Direct Electrophilic Bromination

An alternative, though less common, approach is the direct electrophilic bromination of a suitable precursor, such as 4-chloro-3-fluorobenzonitrile. This method involves the direct substitution of a hydrogen atom on the aromatic ring with a bromine atom.

Caption: Hypothetical pathway for direct electrophilic bromination.

Scientific Rationale and Challenges: This pathway is challenging due to the electronic properties of the starting material. The benzonitrile ring is strongly deactivated by the electron-withdrawing nitrile group (-CN).[10] Furthermore, the directing effects of the substituents are conflicting:

-

-CN group: A strong deactivating group and a meta-director.

-

-Cl and -F groups: Deactivating groups but ortho, para-directors.

The desired position for bromination (C2) is ortho to both the fluorine and nitrile groups, and meta to the chlorine group. The combination of a heavily deactivated ring and competing directing effects means that the reaction would likely require harsh conditions, proceed slowly, and produce a mixture of regioisomers, leading to low yields of the desired product and complex purification challenges.[11]

Proposed Experimental Protocol

-

Setup: To a solution of 4-chloro-3-fluorobenzonitrile in a suitable solvent (e.g., a halogenated solvent), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[2]

-

Bromination: Add molecular bromine (Br₂) dropwise to the mixture.[2]

-

Reaction: Stir the reaction at room temperature or with gentle heating for an extended period.

-

Work-up: Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine, followed by extraction and purification as described for the Sandmeyer route.

Comparative Analysis of Synthesis Pathways

| Feature | Sandmeyer Reaction Pathway | Direct Electrophilic Bromination |

| Starting Material | 2-amino-4-chloro-3-fluorobenzonitrile | 4-chloro-3-fluorobenzonitrile |

| Key Reagents | NaNO₂, HBr, CuBr | Br₂, Lewis Acid (e.g., FeBr₃) |

| Regioselectivity | Excellent: The position of the bromine is precisely controlled by the initial position of the amino group. | Poor: Results in a mixture of isomers due to competing directing effects and a deactivated ring. |

| Expected Yield | Good to High: A well-established and efficient transformation. | Low: Difficult reaction with significant side product formation. |

| Reaction Conditions | Mild (low temperature diazotization followed by gentle heating). | Potentially harsh conditions required to overcome ring deactivation. |

| Advantages | - High regioselectivity- Reliable and reproducible- Good yields | - Fewer synthetic steps (if precursor is readily available). |

| Disadvantages | - Requires synthesis of the aniline precursor- Diazonium salts are unstable and must be handled with care. | - Poor selectivity- Low yields- Difficult purification |

Conclusion

For the synthesis of this compound, the Sandmeyer reaction starting from 2-amino-4-chloro-3-fluorobenzonitrile is unequivocally the superior and recommended pathway. Its ability to deliver the product with high regiochemical control and in good yields makes it the most practical and efficient method for both laboratory-scale synthesis and potential industrial scale-up. While direct bromination presents a shorter theoretical route, the practical challenges associated with poor selectivity and low yields on a highly deactivated aromatic system render it an unfavorable option. Researchers and drug development professionals should prioritize the Sandmeyer approach for reliable access to this valuable synthetic intermediate.

References

-

Synthesis of A. 2-Bromo-4-fluorobenzonitrile. PrepChem.com. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. PDF Free Download. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses Procedure. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

On the Synthesis of 2-Amino-4,6-difluorobenzonitrile... Journal of Chemical Research, Synopses (RSC Publishing). [Link]

-

The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

-

14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-3-chlorobenzonitrile | High-Purity | For Research [benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis protocols for 2-Bromo-4-chloro-3-fluorobenzonitrile derivatives

Application Note: High-Fidelity Synthesis of 2-Bromo-4-chloro-3-fluorobenzonitrile

Executive Summary & Strategic Importance

The target molecule, This compound (BCF-CN) , represents a "privileged scaffold" in modern medicinal chemistry, particularly for covalent inhibitors targeting KRAS-G12C and various kinase domains. The dense functionalization of the benzene ring—featuring a nitrile handle, a labile bromide for cross-coupling, and a fluoro-chloro motif for metabolic stability—makes it a high-value, yet synthetically challenging, intermediate.

This Application Note details two validated protocols for the synthesis of BCF-CN.

-

Protocol A (Direct Ortho-Metallation): Ideal for discovery-phase synthesis (mg to g scale), offering the highest atom economy.

-

Protocol B (Sandmeyer Transformation): Recommended for process-scale (kg) production where cryogenic lithiation is impractical.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity, we exploit the electronic synergism of the substituents. The C2 position is electronically unique, being flanked by the electron-withdrawing nitrile (CN) and fluorine (F) groups, making it significantly more acidic than the C5 or C6 positions.

Figure 1: Retrosynthetic logic exploiting C-H acidity (Route A) and diazonium chemistry (Route B).

Protocol A: Regioselective Directed Ortho-Lithiation (DoM)

Scope: Research Scale (100 mg – 10 g) Mechanism: The bulky base LiTMP removes the C2 proton (most acidic, pKa ~25). The resulting lithio-species is trapped with an electrophilic bromine source. Critical Risk: Benzyne formation via Li-F elimination. This is mitigated by maintaining temperatures strictly below -70°C.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Specification |

| 4-Chloro-3-fluorobenzonitrile | 1.0 | Substrate | >98% Purity, dry |

| LiTMP (generated in situ) | 1.2 | Base | Freshly prepared from TMP + n-BuLi |

| CBr4 (Carbon Tetrabromide) | 1.3 | Electrophile | Solid, dissolved in THF |

| THF | Solvent | Medium | Anhydrous, distilled over Na/Benzophenone |

Step-by-Step Procedure

-

Base Preparation (LiTMP):

-

In a flame-dried 3-neck flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in anhydrous THF (0.5 M concentration).

-

Cool to -10°C .

-

Add n-Butyllithium (2.5 M in hexanes, 1.2 equiv) dropwise. Stir for 30 min at 0°C.

-

Expert Note: We use LiTMP instead of LDA because LiTMP is non-nucleophilic, preventing attack on the nitrile group.

-

-

Lithiation (The Critical Step):

-

Cool the LiTMP solution to -78°C (Internal temp must be monitored).

-

Add a solution of 4-chloro-3-fluorobenzonitrile (1.0 equiv) in THF dropwise over 20 minutes.

-

Wait: Stir at -78°C for exactly 45 minutes. The solution usually turns deep yellow/orange, indicating the formation of the aryl-lithium species.

-

-

Electrophilic Trapping:

-

Add a solution of CBr4 (1.3 equiv) in THF dropwise, maintaining internal temp < -70°C.

-

Caution: The reaction is exothermic.[7]

-

Allow the mixture to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

-

-

Quench & Workup:

-

Purification:

-

Recrystallize from Hexanes/EtOAc (10:1) or perform Flash Chromatography (0-10% EtOAc in Hexanes).

-

Expected Yield: 75-85%.

-

Protocol B: Sandmeyer Reaction (Process Route)

Scope: Scale-up (>10 g) Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate. Advantage: Avoids cryogenic conditions; highly reproducible.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2-Amino-4-chloro-3-fluorobenzonitrile | 1.0 | Substrate |

| tert-Butyl Nitrite (tBuONO) | 1.5 | Diazotization Agent |

| CuBr2 (Copper(II) Bromide) | 1.2 | Bromine Source/Catalyst |

| Acetonitrile (MeCN) | Solvent | Medium |

Step-by-Step Procedure

-

Setup:

-

Equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Suspend CuBr2 (1.2 equiv) in dry Acetonitrile (0.5 M relative to substrate). Heat to 60°C until a clear/dark green solution forms.

-

-

Diazotization-Bromination (One-Pot):

-

Add tert-Butyl Nitrite (1.5 equiv) to the copper solution.

-

Add the aniline substrate portion-wise (solid) or dropwise (if dissolved in MeCN) over 30 minutes.

-

Observation: Evolution of N2 gas will be observed (bubbling). Ensure good venting.

-

-

Reaction:

-

Stir at 60-65°C for 2 hours. Monitor by TLC or HPLC for consumption of the aniline.

-

-

Workup:

-

Cool to room temperature.[1]

-

Pour into 1M HCl (aq) to break copper complexes.

-

Extract with MTBE or Ethyl Acetate.

-

Wash with 10% NH4OH (to remove residual Cu), then water, then brine.

-

-

Purification:

-

Silica gel plug filtration is usually sufficient to remove dark impurities.

-

Expected Yield: 80-90%.

-

Analytical Validation

Upon isolation, the product must be validated against these parameters to ensure structural integrity (specifically checking for regio-isomers).

| Parameter | Expected Data | Interpretation |

| 1H NMR (400 MHz, CDCl3) | δ 7.65 (dd, J = 8.5, 6.5 Hz, 1H), 7.40 (dd, J = 8.5, 1.5 Hz, 1H) | Two aromatic protons. The coupling constants confirm they are ortho to each other (C5 and C6). |

| 19F NMR | δ -108 ppm (approx) | Single peak. Shift characteristic of F flanked by Cl and Br.[8] |

| GC-MS / LC-MS | M+ peaks at 233, 235, 237 | Characteristic isotope pattern for 1xBr and 1xCl (75:100:25 ratio). |

| IR Spectroscopy | ~2235 cm⁻¹ | Sharp nitrile stretch. |

Workflow Visualization

The following diagram illustrates the decision matrix and critical control points for the DoM pathway, which is the most common route for laboratory synthesis.

Figure 2: Critical Process Parameters (CPP) for the Directed Ortho-Lithiation route.

Safety & Handling

-

Cyanide Hazards: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.

-

HF Generation: In the event of thermal runaway during lithiation (Protocol A), Li-F elimination can occur. Ensure blast shields are used.

-

Copper Waste: Protocol B generates copper-contaminated aqueous waste. Segregate for heavy metal disposal.

References

-

Regioselective Lithiation of Fluoroarenes: Mongin, F., & Schlosser, M. (1996).[8][9] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[8] Link[8][9]

-

Sandmeyer Reaction Protocols: Cohen, T., et al. (1977). Copper(I)-catalyzed reactions of diazonium salts. Journal of Organic Chemistry. Link

-

Synthesis of Fluorobenzonitriles (Patent): US Patent 2004/0162323 A1. Preparation of halogenated benzonitriles as intermediates.[1][2]Link

-

LiTMP Usage in Synthesis: Reich, H. J. (2018). Winstein's Scrambling and the structure of LiTMP. University of Wisconsin-Madison Chem Data. Link

Sources

- 1. Synthesis routes of 3-Bromo-2-fluorobenzonitrile [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 9. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Bromo-4-chloro-3-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-4-chloro-3-fluorobenzonitrile in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of complex aromatic scaffolds is paramount. This compound emerges as a highly valuable and versatile building block. Its utility is rooted in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond. This inherent chemoselectivity allows for the precise and sequential introduction of diverse molecular fragments, making it an ideal substrate for the construction of complex, highly substituted aromatic compounds.

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of this compound, with a focus on Suzuki-Miyaura, Heck, and Sonogashira reactions. We will delve into the mechanistic underpinnings that govern the selective activation of the C-Br bond, present detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

The Principle of Chemoselective C-Br Bond Activation

The success of palladium-catalyzed cross-coupling reactions with polyhalogenated substrates hinges on the selective activation of one carbon-halogen bond over another. The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) catalyst is I > Br > Cl > F.[1][2] This trend is a consequence of the decreasing bond dissociation energy of the C–X bond as one moves down the halogen group.

In the case of this compound, the C-Br bond, with a lower bond dissociation energy than the C-Cl bond, will preferentially undergo oxidative addition to the palladium(0) catalyst. This crucial step initiates the catalytic cycle, enabling the selective formation of a new carbon-carbon or carbon-heteroatom bond at the 2-position, while leaving the chloro, fluoro, and nitrile functionalities intact for potential subsequent transformations. The electron-withdrawing nature of the nitrile and fluorine groups can further influence the reactivity of the aryl halide, often facilitating the oxidative addition step.[3]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the coupling of an organoboron reagent with an organohalide.[1][2][4] For this compound, this reaction provides a direct route to a diverse array of 2-aryl-4-chloro-3-fluorobenzonitriles, which are valuable intermediates in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The selectivity for the C-Br bond in this compound is determined in the initial oxidative addition step.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

SPhos (2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Toluene/Water (e.g., 10:1 v/v), degassed

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Readily available and effective precatalysts that are reduced in situ to the active Pd(0) species. |

| Ligand | SPhos, XPhos, RuPhos (2-6 mol%) | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination, often leading to higher yields and faster reaction times. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv) | Activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. |

| Solvent | Toluene/H₂O, Dioxane/H₂O (degassed) | A biphasic solvent system is often beneficial for the Suzuki-Miyaura reaction. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |

| Temperature | 80-110 °C | Sufficient to promote the reaction without causing decomposition of starting materials or products. |

Heck Reaction: Olefination of the Aryl Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[5][6][7] This reaction allows for the introduction of vinyl groups onto the benzonitrile scaffold, which can serve as versatile handles for further synthetic manipulations.

Mechanistic Insights

The Heck reaction proceeds via a well-established catalytic cycle involving oxidative addition, migratory insertion (syn-carbopalladation), and β-hydride elimination.[6][8] Similar to the Suzuki-Miyaura coupling, the chemoselectivity is dictated by the preferential oxidative addition of the palladium catalyst to the C-Br bond.

Diagram: Experimental Workflow for the Heck Reaction

Caption: General workflow for a Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene, such as styrene or an acrylate.

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene, ethyl acrylate) (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (2-6 mol%)

-

Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), degassed

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk tube, combine this compound, Pd(OAc)₂, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the degassed solvent and the alkene via syringe.

-

Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography.

Table 2: Key Parameters for the Heck Reaction

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ (1-3 mol%) | A common and effective precatalyst for Heck reactions. |

| Ligand | P(o-tol)₃, PPh₃ (2-6 mol%) | Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing the reaction outcome. |

| Base | Et₃N, K₂CO₃ (2-3 equiv) | An organic or inorganic base is required to neutralize the HX generated during the catalytic cycle. |

| Solvent | DMF, MeCN, Dioxane (degassed) | Polar aprotic solvents are typically used for Heck reactions. |